![molecular formula C15H14ClNO3 B5888375 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide CAS No. 693820-35-8](/img/structure/B5888375.png)

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

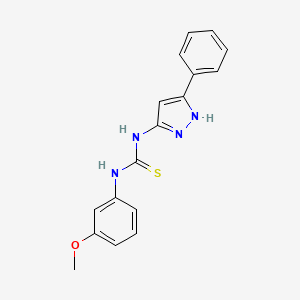

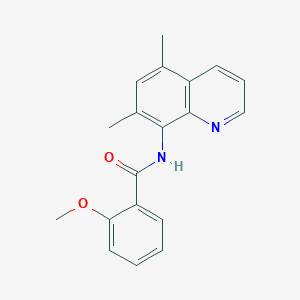

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide, also known as CP94, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been studied extensively for its potential therapeutic applications. CP94 is a non-peptide compound that acts as a selective antagonist of the neurokinin-1 (NK-1) receptor, which is involved in the regulation of pain, inflammation, and stress responses.

Mechanism of Action

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide acts as a selective antagonist of the NK-1 receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. The NK-1 receptor is involved in the regulation of pain, inflammation, and stress responses through the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. By blocking the activation of the NK-1 receptor, 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide reduces the activity of these signaling pathways and thereby reduces pain, inflammation, and stress responses.

Biochemical and Physiological Effects:

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide has been shown to have a range of biochemical and physiological effects in animal models, including the modulation of neurotransmitter release, the regulation of cytokine production, and the modulation of immune cell function. 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate. These effects are thought to be mediated by the blockade of the NK-1 receptor and the downstream signaling pathways that it activates.

Advantages and Limitations for Lab Experiments

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide has several advantages for use in lab experiments, including its high potency and selectivity for the NK-1 receptor, its well-characterized mechanism of action, and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for careful control of dosage and administration to avoid toxicity and side effects.

Future Directions

There are several potential future directions for research on 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide, including the development of new analogs and derivatives with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential therapeutic applications in other disease conditions, and the exploration of its role in the regulation of immune function and inflammation. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide and to identify potential targets for its therapeutic use.

Synthesis Methods

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with formaldehyde and phenylacetic acid. The resulting intermediate is then reduced and acetylated to yield 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide. The synthesis of 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and quality of the final product.

Scientific Research Applications

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various disease conditions, including pain, inflammation, anxiety, and depression. It has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammatory pain, neuropathic pain, and osteoarthritis. 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of stress and anxiety.

properties

IUPAC Name |

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c16-13-8-11(9-18)6-7-14(13)20-10-15(19)17-12-4-2-1-3-5-12/h1-8,18H,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSZHMRVBMMVPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358429 |

Source

|

| Record name | STK198969 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide | |

CAS RN |

693820-35-8 |

Source

|

| Record name | STK198969 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)

![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)

![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)

![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)

![methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)